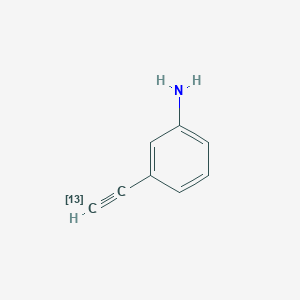

3-(213C)ethynylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

286013-03-4 |

|---|---|

Molecular Formula |

C8H7N |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

3-(213C)ethynylaniline |

InChI |

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1 |

InChI Key |

NNKQLUVBPJEUOR-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH]#CC1=CC(=CC=C1)N |

Canonical SMILES |

C#CC1=CC(=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminophenylacetylene (CAS: 54060-30-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminophenylacetylene, also known as 3-ethynylaniline, is a versatile aromatic amine and terminal alkyne with the CAS number 54060-30-9. Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive ethynyl group, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and applications of 3-aminophenylacetylene, with a particular focus on its role as a key intermediate in the pharmaceutical industry.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminophenylacetylene is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 54060-30-9 | |

| Molecular Formula | C₈H₇N | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Clear yellow to brown liquid | [1] |

| Melting Point | 27 °C | [1] |

| Boiling Point | 92-93 °C at 2 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Refractive Index | 1.614-1.616 | [1] |

| Solubility | Insoluble in water. Slightly soluble in acetonitrile, chloroform, DMSO, and ethyl acetate. | [1][2] |

Synthesis of 3-Aminophenylacetylene

A common and effective laboratory-scale synthesis of 3-aminophenylacetylene proceeds via a multi-step route starting from m-nitrocinnamic acid. The overall workflow for this synthesis is depicted below.

Experimental Protocols

The following protocols are detailed for the synthesis, purification, and characterization of 3-aminophenylacetylene.

Step 1: Synthesis of 3-(3-nitrophenyl)-2,3-dibromopropanoic acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-nitrocinnamic acid in glacial acetic acid.

-

Heat the mixture to 60-70 °C.

-

Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture.

-

Maintain the temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 3-(3-nitrophenyl)-2,3-dibromopropanoic acid as a pale yellow solid.

Step 2: Synthesis of 3-Nitrophenylacetylene

-

Dissolve the dried 3-(3-nitrophenyl)-2,3-dibromopropanoic acid in a suitable solvent such as dimethylformamide (DMF).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

After completion of the reaction, cool the mixture and extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-nitrophenylacetylene.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Step 3: Synthesis of 3-Aminophenylacetylene

-

To a solution of 3-nitrophenylacetylene in a mixture of ethanol and water, add iron powder (3-4 equivalents) and ammonium chloride (1-1.5 equivalents).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 3-5 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Extract the residue with dichloromethane or ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to yield crude 3-aminophenylacetylene.

Purification

The crude 3-aminophenylacetylene can be purified by one of the following methods to achieve high purity (>98%).

Method A: Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined by TLC analysis.

-

Procedure:

-

Prepare a slurry of silica gel in the initial eluent and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Evaporate the solvent to obtain pure 3-aminophenylacetylene.

-

Method B: Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended.

-

Conditions:

-

Pressure: ~2 mmHg

-

Boiling Point: 92-93 °C

-

-

Procedure:

-

Place the crude 3-aminophenylacetylene in the distillation flask with a magnetic stir bar.

-

Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask in an oil bath.

-

Collect the fraction that distills at the expected boiling point and pressure.

-

Analytical Characterization

The identity and purity of the synthesized 3-aminophenylacetylene should be confirmed by analytical techniques such as NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected Chemical Shifts (¹H NMR, CDCl₃):

-

Aromatic protons: δ 6.6-7.2 ppm (multiplet)

-

Amine protons (-NH₂): δ 3.7 ppm (broad singlet)

-

Acetylenic proton (-C≡CH): δ 3.0 ppm (singlet)

-

-

Expected Chemical Shifts (¹³C NMR, CDCl₃):

-

Aromatic carbons: δ 115-147 ppm

-

Alkyne carbons: δ 77, 83 ppm

-

Applications in Drug Development

3-Aminophenylacetylene is a crucial intermediate in the synthesis of several targeted cancer therapies. Its most notable application is in the production of Erlotinib, a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer.

The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of 3-aminophenylacetylene displaces the chlorine atom on the quinazoline ring system.

Safety and Handling

3-Aminophenylacetylene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

| Hazard | Precaution |

| Skin and Eye Irritant | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. |

| Flammable | Keep away from open flames and sources of ignition. Store in a well-ventilated, cool, and dry place. |

| Light Sensitive | Store in a light-resistant container. |

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

3-Aminophenylacetylene is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of anticancer drugs. This technical guide has provided a detailed overview of its properties, a robust synthesis protocol, purification methods, and analytical characterization. The information presented herein is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is a versatile organic compound of significant interest in medicinal chemistry and materials science.[1] Its unique bifunctional nature, possessing both a nucleophilic amino group and a reactive terminal alkyne, makes it a valuable building block for the synthesis of a wide array of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-ethynylaniline, complete with experimental methodologies and safety protocols, to support its effective use in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3-ethynylaniline are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 1: General and Physical Properties of 3-Ethynylaniline

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [1][3][4] |

| Molecular Weight | 117.15 g/mol | [1][3][5] |

| Appearance | Clear, colorless to light yellow or brown liquid | [1][4][6] |

| Melting Point | 27 °C | [3][4][7] |

| Boiling Point | 92 - 93 °C at 2 mmHg[6]; 50 °C at 0.1 torr[3]; 240.5 °C at 760 mmHg[4] | [1][3][4][6] |

| Density | 1.04 g/cm³ | [3][8] |

| Refractive Index | 1.614 - 1.616 | [4][6][7] |

| Solubility | Insoluble in water[4][7]; Slightly soluble in Acetonitrile, Chloroform, DMSO, Ethyl Acetate[4] | [4][7] |

| Vapor Pressure | 0.0379 mmHg at 25 °C | [4][7] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |

Table 2: Spectroscopic Data Identifiers for 3-Ethynylaniline

| Spectroscopic Data | Identifier/Reference |

| ¹H NMR | Available, confirms structure[9] |

| ¹³C NMR | Data available from various sources |

| Mass Spectrometry (MS) | Available[10] |

| Infrared Spectroscopy (IR) | Data available[5] |

| SDBS (AIST Spectral DB) No. | 18888[9][11] |

Table 3: Safety and Handling Information for 3-Ethynylaniline

| Hazard Information | Precautionary Measures |

| GHS Classification | Flammable liquid (Category 3), Skin irritation (Category 2), Serious eye irritation (Category 2), Specific target organ toxicity — single exposure (Category 3)[2][5] |

| Hazard Statements | H226: Flammable liquid and vapor[5]; H315: Causes skin irritation[5][9]; H319: Causes serious eye irritation[5][9]; H335: May cause respiratory irritation[5] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[3] Recommended storage temperature: 2-8°C.[4] Store under an inert gas as it is air sensitive.[9][11] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection.[12] Use in a well-ventilated area and avoid breathing vapors.[12] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties and acquiring the spectroscopic data for 3-ethynylaniline.

Determination of Physical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small, dry sample of solidified 3-ethynylaniline is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

-

Boiling Point: The boiling point is determined by distillation at a specific pressure. For vacuum distillation (e.g., at 0.1 or 2 mmHg), the compound is heated in a distillation apparatus under reduced pressure, and the temperature at which the liquid boils and its vapor condenses is recorded.[3][6]

-

Density: The density is measured using a pycnometer or a digital density meter at a specified temperature. The mass of a known volume of the substance is determined and used to calculate the density.

-

Refractive Index: The refractive index is measured using a refractometer, typically at 20°C with the sodium D-line.[3] A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument's scale.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. A sample of 3-ethynylaniline is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded. The chemical shifts, coupling constants, and integration values are analyzed to confirm the molecular structure.

-

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and fragmentation pattern.[10]

-

Infrared (IR) Spectroscopy: IR spectra are recorded using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or an ATR accessory is used. The spectrum is analyzed to identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine and the C≡C stretch of the alkyne.

Visualizations

Chemical Characterization Workflow

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical sample like 3-ethynylaniline.

Caption: Figure 1. General Workflow for Chemical Characterization

This guide provides essential data and procedural outlines for the handling and characterization of 3-ethynylaniline. For more detailed information, including specific instrument parameters and advanced analytical techniques, researchers should consult the primary literature and relevant analytical chemistry resources.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Ethynylaniline(54060-30-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. 3-Ethynylaniline|lookchem [lookchem.com]

- 5. Benzenamine, 3-ethynyl- | C8H7N | CID 104682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 3-ethynylaniline [stenutz.eu]

- 9. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 10. 3-Ethynylaniline(54060-30-9) MS spectrum [chemicalbook.com]

- 11. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]

3-Ethynylaniline: A Technical Overview of its Core Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental molecular characteristics of 3-ethynylaniline, a versatile compound utilized in various research and development applications.

Core Molecular Data

3-Ethynylaniline, also known as m-aminophenylacetylene, is an organic compound featuring an aniline ring substituted with an ethynyl group at the meta position.[1][2] Its chemical structure lends itself to a range of chemical syntheses. The key quantitative molecular data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [1][2][3][4] |

| Molecular Weight | 117.15 g/mol | [1][2][3][5] |

| CAS Number | 54060-30-9 | [1][3][5] |

| EC Number | 258-944-6 | [1][5] |

| Exact Mass | 117.057849228 | [1] |

Experimental Protocols

Detailed experimental protocols involving 3-ethynylaniline are application-specific and can be found in the cited literature. For instance, its use as a reagent in the multi-step synthesis of erlotinib hydrochloride has been documented.[5] It is also employed in the preparation of various benzoxazine monomers and other specialized chemical structures.[5][6] Researchers interested in specific applications are encouraged to consult the primary literature for detailed methodologies.

Logical Relationships and Workflows

As this document focuses on the core molecular properties of 3-ethynylaniline, there are no signaling pathways or complex experimental workflows to be diagrammed. The primary utility of this compound lies in its role as a chemical intermediate. A simplified representation of its role in chemical synthesis is provided below.

Caption: Role of 3-ethynylaniline in synthesis.

References

Navigating the Solubility Landscape of 3-Ethynylaniline: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 3-ethynylaniline, a pivotal building block in modern drug discovery and materials science. This guide provides a comprehensive overview of its solubility in various organic solvents, outlines general experimental protocols for solubility determination, and discusses the key physicochemical factors governing its behavior in solution.

Introduction

3-Ethynylaniline, a molecule featuring a reactive terminal alkyne and a versatile amino group on a phenyl ring, has emerged as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and advanced polymers. Its utility in click chemistry and as a precursor to complex molecular architectures underscores the importance of understanding its fundamental physical properties, particularly its solubility. The ability to effectively dissolve 3-ethynylaniline in appropriate solvents is paramount for reaction setup, purification, and formulation in numerous research and development applications.

This technical guide addresses the solubility of 3-ethynylaniline in common organic solvents, providing a consolidated resource for scientists and professionals in drug development and chemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and presents a generalized experimental framework for its determination.

Physicochemical Properties of 3-Ethynylaniline

Understanding the structural and electronic characteristics of 3-ethynylaniline is fundamental to interpreting its solubility. The molecule's structure, characterized by a polar amino group (-NH2) and a nonpolar phenylacetylene moiety, results in a moderate overall polarity. This amphiphilic nature dictates its interaction with various solvents.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Clear yellowish to brown liquid | [1][2] |

| Melting Point | 27 °C | [1][2] |

| Boiling Point | 92-93 °C (2 mmHg) | [2] |

| pKa (Predicted) | 3.67 ± 0.10 | [1][2] |

| LogP (Predicted) | 1.831 | [1] |

The presence of a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (the nitrogen atom and the π-system of the alkyne) allows for specific interactions with protic and aprotic polar solvents.[3] However, the significant nonpolar surface area of the benzene ring and the ethynyl group contributes to its solubility in less polar organic solvents.[4][5]

Solubility Profile of 3-Ethynylaniline

Current literature provides qualitative assessments of 3-ethynylaniline's solubility. Quantitative data remains largely unpublished. The following table summarizes the available information.

| Solvent | Classification | Qualitative Solubility | Reference |

| Water | Protic | Insoluble | [1][2][6] |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2][6] |

| Chloroform | Nonpolar | Slightly Soluble | [1][2][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][2][6] |

| Ethyl Acetate | Polar Aprotic | Slightly Soluble | [1][6] |

The principle of "like dissolves like" provides a framework for understanding this solubility profile.[7] The insolubility in water is expected due to the predominantly nonpolar character of the molecule.[4][5] Its slight solubility in polar aprotic solvents like acetonitrile, DMSO, and ethyl acetate can be attributed to dipole-dipole interactions and weak hydrogen bonding. The slight solubility in the relatively nonpolar chloroform is likely due to dispersion forces. Aromatic amines, in general, tend to be soluble in organic solvents.[4]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for specific applications, the following general experimental protocol for the gravimetric method can be adapted.

Materials and Equipment

-

3-Ethynylaniline (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Vials with airtight seals

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-ethynylaniline to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette.

-

Dispense the supernatant into a pre-weighed, dry vial.

-

Record the exact weight of the vial with the supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the supernatant in a drying oven at a temperature sufficient to evaporate the solvent without degrading the 3-ethynylaniline. The use of a vacuum oven is recommended to lower the evaporation temperature.

-

Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator.

-

Weigh the vials containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3-ethynylaniline by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

3-Ethynylaniline is a hazardous substance.[8][9] It is flammable and harmful if swallowed or in contact with skin.[10] It can also cause skin and eye irritation.[8][10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11]

Visualizing the Solubility Determination Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound like 3-ethynylaniline.

Figure 1: General workflow for the experimental determination of solubility.

Logical Framework for Solubility Prediction

The decision-making process for selecting an appropriate solvent can be guided by the physicochemical properties of 3-ethynylaniline.

Figure 2: A logical approach to predicting the solubility of 3-ethynylaniline.

Conclusion

References

- 1. 3-Ethynylaniline|lookchem [lookchem.com]

- 2. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. studysmarter.co.uk [studysmarter.co.uk]

- 6. chembk.com [chembk.com]

- 7. quora.com [quora.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. 3-Ethynylaniline 54060-30-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

A Technical Guide to the Synthesis of 3-Ethynylaniline: Discovery and Modern Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylaniline, a key building block in the synthesis of various pharmaceuticals and advanced materials, has a rich history of synthetic exploration. This technical guide provides an in-depth analysis of the discovery and evolution of its synthesis. We present detailed experimental protocols for the two primary modern synthetic routes: the reduction of 3-ethynylnitrobenzene and the Sonogashira coupling. Quantitative data for these methods are summarized for comparative analysis. Furthermore, reaction pathways and experimental workflows are illustrated using logical diagrams to provide a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

3-Ethynylaniline, also known as 3-aminophenylacetylene, is an aromatic amine containing a terminal alkyne functional group. This unique combination of a nucleophilic amino group and a reactive ethynyl group makes it a versatile intermediate in organic synthesis. Its utility is highlighted by its role as a crucial precursor in the production of high-performance polymers and, notably, as a key intermediate in the synthesis of pharmaceuticals such as the anti-cancer drug erlotinib.[1] The development of efficient and scalable synthetic routes to 3-ethynylaniline has been a significant focus of chemical research.

Discovery and Historical Context

The first synthesis of 3-ethynylaniline was reported in the early 20th century.[2] Early methods often involved multi-step procedures with modest yields. The landscape of its synthesis was significantly transformed with the advent of modern cross-coupling reactions. A pivotal moment in the synthesis of arylalkynes, including 3-ethynylaniline, was the development of the Sonogashira coupling in 1975 by Kenkichi Sonogashira and his co-workers. This palladium- and copper-catalyzed reaction provided a more direct and efficient route to couple terminal alkynes with aryl halides under mild conditions.[2]

Core Synthetic Methodologies

Two primary strategies have emerged as the most prevalent and practical for the synthesis of 3-ethynylaniline: the reduction of a nitro precursor and the Sonogashira cross-coupling reaction.

Synthesis via Reduction of 3-Ethynylnitrobenzene

This method involves the synthesis of a nitrated precursor, 3-ethynylnitrobenzene, followed by its reduction to the desired aniline. A common approach to 3-ethynylnitrobenzene begins with m-nitrobenzaldehyde.

Logical Workflow for Synthesis via Reduction

Caption: Workflow for the synthesis of 3-ethynylaniline via the reduction of 3-ethynylnitrobenzene.

This protocol is adapted from a patented industrial process.[3][4]

Step 1: Synthesis of m-Nitrocinnamic Acid

-

To a solution of m-nitrobenzaldehyde and malonic acid in an ethanol solvent, a basic catalyst (e.g., pyridine) is added.

-

The mixture is heated to reflux to facilitate a condensation reaction, followed by decarboxylation to yield m-nitrocinnamic acid.

Step 2: Bromination

-

The m-nitrocinnamic acid is dissolved in glacial acetic acid.

-

Liquid bromine is added dropwise, and the reaction mixture is heated to afford α,β-dibromo-3-(3'-nitrophenyl)propionic acid.

Step 3: Synthesis of m-Nitrophenylacetylene

-

The dibrominated intermediate is treated with a weak base (e.g., sodium bicarbonate) to induce decarboxylation and selective debromination, forming (Z)-1-(2-bromoethenyl)-3-nitrobenzene.

-

Subsequent treatment with a strong base (e.g., sodium hydroxide) results in the complete debromination to yield m-nitrophenylacetylene.[4]

Step 4: Reduction to 3-Ethynylaniline

-

m-Nitrophenylacetylene (1.0 eq) is dissolved in a mixture of ethanol and water.

-

Iron powder (Fe) is added to the solution.

-

The mixture is heated to 60°C, and the pH is maintained at 5.[3] The reduction of the nitro group proceeds to form 3-ethynylaniline.

| Reactant | Reagent/Catalyst | Solvent | Temperature | Time | Yield |

| m-Nitrobenzaldehyde | Malonic Acid, Pyridine | Ethanol | Reflux | - | - |

| m-Nitrocinnamic Acid | Bromine | Acetic Acid | Heat | - | - |

| Dibromo Intermediate | NaHCO₃, then NaOH | - | - | - | - |

| 3-Ethynylnitrobenzene | Fe powder | Ethanol/Water | 60°C | - | High |

Table 1: Summary of reaction conditions for the synthesis of 3-ethynylaniline via reduction.

Synthesis via Sonogashira Coupling

The Sonogashira coupling provides a more direct route to 3-ethynylaniline by forming the carbon-carbon bond between an aryl halide and a terminal alkyne. A common starting material is 3-iodoaniline, which is coupled with a protected acetylene source like trimethylsilylacetylene (TMSA), followed by deprotection.

Reaction Pathway for Sonogashira Coupling

Caption: Sonogashira coupling pathway for the synthesis of 3-ethynylaniline.

The following is a representative protocol for the Sonogashira coupling reaction.

-

A reaction flask is charged with 3-iodoaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI, 0.04-0.10 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

-

A suitable solvent, often an amine base like triethylamine (Et₃N) which also serves as the base, is added.

-

Trimethylsilylacetylene (1.1-1.5 eq) is then added to the mixture.

-

The reaction is stirred at room temperature or slightly elevated temperatures until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up, typically by filtration to remove the amine salt, followed by solvent evaporation.

-

The resulting crude 3-((trimethylsilyl)ethynyl)aniline is then deprotected by treatment with a mild base such as potassium carbonate in methanol or a fluoride source like tetrabutylammonium fluoride (TBAF) to yield 3-ethynylaniline.

| Aryl Halide | Alkyne Source | Catalyst | Co-catalyst | Base/Solvent | Temperature | Yield |

| 3-Iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Room Temp. | Good to Excellent |

| 3-Bromoaniline | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Elevated Temp. | Moderate to Good |

Table 2: Typical reaction parameters for the Sonogashira synthesis of 3-ethynylaniline.

Conclusion

The synthesis of 3-ethynylaniline has evolved from early, often arduous methods to highly efficient and versatile modern techniques. The reduction of 3-ethynylnitrobenzene and the Sonogashira coupling represent the cornerstones of its current production, offering reliable pathways for both laboratory-scale synthesis and industrial manufacturing. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to effectively synthesize this important chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. CN103804201A - Synthesis method for intermediate 3-aminophenylacetylene of antitumor drug erlotinib - Google Patents [patents.google.com]

- 4. CN102775315A - Preparation method of 3-aminophenylacetylene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of 3-Ethynylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline, a bifunctional aromatic compound, serves as a versatile building block in organic synthesis, finding extensive applications in pharmaceutical development, materials science, and agrochemical research.[1][2][3][4] Its unique structure, featuring both a nucleophilic amino group and a reactive terminal ethynyl group, allows for a diverse range of chemical transformations.[2][4] This guide provides a comprehensive analysis of the reactivity of these two functional groups, offering insights into their comparative reactivity, chemoselectivity, and synthetic utility.

This document will delve into the key reactions of the ethynyl and amino moieties, providing detailed experimental protocols and quantitative data where available. Furthermore, it will explore strategies for the selective functionalization of 3-ethynylaniline, a critical aspect for its application in the synthesis of complex molecules.

Physicochemical Properties of 3-Ethynylaniline

| Property | Value | Reference |

| CAS Number | 54060-30-9 | [2] |

| Molecular Formula | C₈H₇N | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | Clear yellow to brown liquid | [2] |

| Boiling Point | 92-93 °C (2 mmHg) | [2] |

| pKa | 3.67 ± 0.10 (Predicted) | [2] |

Spectroscopic Data of 3-Ethynylaniline

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 7.16 (t, 1H), 6.75 (d, 1H), 6.69 (s, 1H), 6.62 (d, 1H), 4.59 (br s, 2H) | [5] |

| ¹³C NMR (CDCl₃) | δ 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 83.4, 77.4 | [5] |

| IR (Neat) | 3440, 3360, 3290, 2100, 1620, 1580 cm⁻¹ | [4] |

| Mass Spectrum (EI) | m/z 117 (M⁺), 90, 89 | [4] |

Reactivity of the Ethynyl Group

The terminal alkyne functionality in 3-ethynylaniline is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions (Click Chemistry).

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[6] This reaction is widely used to synthesize substituted alkynes and conjugated enynes.[6]

Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling of 3-Ethynylaniline with Iodobenzene

-

Materials:

-

3-Ethynylaniline (1.0 eq)

-

Iodobenzene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

-

Copper(I) iodide (CuI) (0.04 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Toluene (solvent)

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂, CuI, and a magnetic stir bar.

-

Add toluene, followed by triethylamine, 3-ethynylaniline, and iodobenzene.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired coupled product.

-

Quantitative Data (Representative)

| Aryl Halide | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | TEA/Toluene | RT | 12 | 85-95 | [7] (adapted) |

| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | TEA/Toluene | RT | 12 | 90-98 | [7] (adapted) |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | DMF | 80 | 6 | 75-85 | [5][7] (adapted) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[8] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Ethynylaniline = 98 54060-30-9 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Elucidation of 3-Ethynylaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethynylaniline, a versatile aromatic amine, holds significant promise in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive ethynyl group and an aniline moiety, makes it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-ethynylaniline, alongside relevant experimental data and protocols. Due to the limited availability of direct computational and experimental data for 3-ethynylaniline, this guide leverages data from its parent molecule, aniline, and closely related compounds to provide insightful predictions and analyses. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of this important chemical entity.

Introduction

3-Ethynylaniline (3-aminophenylacetylene) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced polymers.[1] The presence of both a nucleophilic amino group and a terminal alkyne allows for a wide range of chemical modifications, making it an attractive scaffold for combinatorial chemistry and targeted drug design.[2] The ethynyl group, in particular, has been recognized as a privileged structure in medicinal chemistry, contributing to the potency and metabolic stability of various drug candidates.[3][4] Notably, compounds bearing the ethynylphenylamine core have been investigated as inhibitors of critical signaling pathways implicated in cancer, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5]

This guide delves into the theoretical underpinnings of 3-ethynylaniline's structure and properties through computational modeling, supported by available experimental data for analogous compounds. It aims to provide a detailed understanding of its molecular geometry, vibrational modes, and electronic characteristics, which are crucial for predicting its reactivity and designing novel applications.

Theoretical and Computational Studies

Due to a lack of specific computational studies on 3-ethynylaniline, the following sections present data derived from Density Functional Theory (DFT) calculations performed on aniline, its parent molecule. These calculations provide a reasonable approximation of the geometric and electronic properties of 3-ethynylaniline, with the understanding that the ethynyl substituent will induce predictable changes in the electronic structure and vibrational modes. The computational method employed for the aniline reference data is DFT with the B3LYP functional and the 6-31G(d,p) basis set, a widely used and reliable method for organic molecules.[6][7]

Molecular Geometry

The optimized geometry of a molecule corresponds to its lowest energy conformation. For 3-ethynylaniline, the geometry is expected to be largely planar, with the amino group and the ethynyl group lying in the plane of the benzene ring. The bond lengths and angles of the aniline core are not expected to deviate significantly from those of aniline itself. The key distinguishing features will be the C-C triple bond of the ethynyl group and the C-C bond connecting it to the aromatic ring.

Table 1: Predicted Geometric Parameters of 3-Ethynylaniline (based on DFT B3LYP/6-31G(d,p) calculations of aniline)

| Parameter | Predicted Value (Aniline)[8] | Expected Influence of Ethynyl Group |

| Bond Lengths (Å) | ||

| C-N | 1.402 | Minor change |

| C-C (aromatic) | 1.390 - 1.397 | Minor change |

| C-H (aromatic) | 1.083 - 1.086 | Minor change |

| N-H | 1.012 | Minor change |

| C≡C | N/A | ~1.20 Å |

| C-C (ring-alkyne) | N/A | ~1.43 Å |

| **Bond Angles (°) ** | ||

| C-N-H | 113.1 | Minor change |

| H-N-H | 110.3 | Minor change |

| C-C-C (aromatic) | 118.9 - 120.7 | Minor change |

| C-C-H (aromatic) | 119.5 - 120.4 | Minor change |

| C-C≡C | N/A | ~178° |

Vibrational Analysis

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying functional groups and characterizing molecular structure. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated vibrational frequencies for aniline, scaled to correct for anharmonicity and basis set limitations, are presented below. The presence of the ethynyl group in 3-ethynylaniline is expected to introduce characteristic C≡C and ≡C-H stretching and bending vibrations.

Table 2: Predicted Vibrational Frequencies of 3-Ethynylaniline (based on scaled DFT B3LYP/6-31G(d,p) calculations of aniline)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Aniline)[9] | Expected Frequencies for 3-Ethynylaniline |

| N-H symmetric stretch | 3408 | ~3400 |

| N-H asymmetric stretch | 3502 | ~3500 |

| C-H stretch (aromatic) | 3047 - 3080 | ~3050 - 3100 |

| C-N stretch | 1265 | ~1270 |

| C-C stretch (aromatic) | 1324 - 1620 | ~1320 - 1620 |

| N-H wagging | 755 | ~750 |

| C≡C stretch | N/A | ~2100 - 2150 (weak) |

| ≡C-H stretch | N/A | ~3300 (sharp, medium) |

| C≡C-H bend | N/A | ~600 - 700 |

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO) and its electronic absorption spectrum, are crucial for understanding its reactivity and photophysical behavior. Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the UV-Vis absorption spectrum.

Table 3: Predicted Electronic Properties of 3-Ethynylaniline (based on DFT and TD-DFT calculations of aniline)

| Property | Predicted Value (Aniline)[10] | Expected Influence of Ethynyl Group |

| HOMO Energy | -5.45 eV | Increased energy (less negative) |

| LUMO Energy | 0.88 eV | Decreased energy |

| HOMO-LUMO Gap | 6.33 eV | Decreased gap |

| Major UV-Vis Absorption (λmax) | ~230 nm, ~280 nm | Red-shift (to longer wavelengths) |

The ethynyl group is a π-accepting and weakly electron-withdrawing substituent, which is expected to lower the LUMO energy and raise the HOMO energy, resulting in a smaller HOMO-LUMO gap. This would lead to a red-shift in the UV-Vis absorption spectrum compared to aniline.

Experimental Protocols

Synthesis of 3-Ethynylaniline via Sonogashira Coupling

A common and efficient method for the synthesis of 3-ethynylaniline is the Sonogashira coupling of a protected acetylene with a suitable aniline derivative, followed by deprotection. A generalized protocol is provided below.

Workflow for the Synthesis of 3-Ethynylaniline:

Caption: Generalized workflow for the synthesis of 3-ethynylaniline.

Detailed Protocol (Generalized): [11][12][13][14]

-

To a solution of 3-iodoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is added ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and a copper(I) co-catalyst such as CuI (0.04 eq).

-

A base, typically an amine such as triethylamine (2.0 eq), is added to the mixture.

-

The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product, 3-((trimethylsilyl)ethynyl)aniline, is then dissolved in a solvent such as methanol.

-

A base, such as potassium carbonate, is added, and the mixture is stirred at room temperature to effect desilylation.

-

After the deprotection is complete, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 3-ethynylaniline is then purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure and purity of the synthesized 3-ethynylaniline should be confirmed by standard spectroscopic techniques.

Table 4: Predicted Spectroscopic Data for 3-Ethynylaniline (based on data for aniline and known substituent effects)

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm, complex multiplet), NH₂ protons (δ ~3.5-4.5 ppm, broad singlet), Acetylenic proton (δ ~3.0 ppm, singlet).[15][16][17] |

| ¹³C NMR | Aromatic carbons (δ 115-150 ppm), Acetylenic carbons (δ ~70-85 ppm).[15][16][18] |

| FT-IR (cm⁻¹) | N-H stretch (~3400-3500), ≡C-H stretch (~3300), C≡C stretch (~2100-2150), C-N stretch (~1270), Aromatic C-H and C=C stretches (~3000-3100 and ~1450-1600).[19][20][21] |

| UV-Vis (λmax) | Expected absorptions at longer wavelengths than aniline (~240 nm and ~290 nm in a non-polar solvent).[22] |

Role in Signaling Pathways: A Hypothetical Model

Aniline and its derivatives have been shown to interact with various biological targets, including kinases involved in cell signaling.[9][23] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][12] Small molecule inhibitors targeting components of this pathway are of great interest in drug development.

Based on studies of structurally related 3-ethynyl-1H-indazoles that inhibit the PI3K pathway, a hypothetical model for the action of a 3-ethynylaniline-based inhibitor is presented below.[5] In this model, the 3-ethynylaniline moiety could serve as a key pharmacophore that binds to the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and blocking downstream signaling.

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

3-Ethynylaniline is a molecule of significant interest with broad potential in both medicinal chemistry and materials science. While direct experimental and computational data for this compound are not extensively available, this guide has provided a comprehensive theoretical framework based on data from analogous compounds. The predicted geometric, vibrational, and electronic properties offer valuable insights for researchers. The generalized synthetic protocol and the hypothetical model of its action in the PI3K/Akt signaling pathway serve as a starting point for future experimental investigations. Further dedicated computational and experimental studies on 3-ethynylaniline are warranted to fully elucidate its properties and unlock its full potential in various scientific and technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. inpressco.com [inpressco.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 12. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. spectrabase.com [spectrabase.com]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

- 21. Aniline [webbook.nist.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.aip.org [pubs.aip.org]

A Technical Guide to 3-Ethynylaniline for Researchers and Drug Development Professionals

Introduction: 3-Ethynylaniline, a versatile organic compound, serves as a critical building block in the synthesis of a wide array of complex molecules. Its unique structure, featuring both an aniline moiety and a terminal alkyne, imparts a high degree of reactivity, making it an invaluable intermediate in the fields of medicinal chemistry, materials science, and organic synthesis. This guide provides an in-depth overview of its properties, key reactions, and applications, with a focus on its role in pharmaceutical development.

Synonyms and Alternative Names

3-Ethynylaniline is known by a variety of names in chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

-

Common Synonyms:

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of 3-ethynylaniline is essential for its handling, storage, and application in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value |

| CAS Number | 54060-30-9[1][3][5][8] |

| Molecular Formula | C₈H₇N[1][3][5][8] |

| Molecular Weight | 117.15 g/mol [1][3][5][8] |

| Appearance | Clear, colorless to light yellow or brown liquid[3][9] |

| Boiling Point | 92 - 93 °C at 2 mmHg[3][10] |

| Melting Point | 27 °C[5][10] |

| Density | 1.04 - 1.05 g/cm³[5][7] |

| Refractive Index | 1.614 - 1.616[5] |

| Flash Point | 59 °C (138 °F)[10][11] |

| Solubility | Insoluble in water; slightly soluble in acetonitrile, chloroform, DMSO[5][10][11] |

| InChI Key | NNKQLUVBPJEUOR-UHFFFAOYSA-N[1][11] |

| SMILES | Nc1cccc(c1)C#C[4] |

Core Applications in Drug Development

3-Ethynylaniline is a key intermediate in the synthesis of several pharmaceuticals, most notably in the production of tyrosine kinase inhibitors used in cancer therapy.[5] Its terminal alkyne group is particularly useful for forming carbon-carbon bonds through coupling reactions, while the amino group provides a site for amidation or substitution.

One of the most significant applications is in the multi-step synthesis of Erlotinib , a drug used to treat non-small cell lung cancer and other cancers.[5][9] 3-Ethynylaniline is also utilized in the preparation of advanced materials such as polymers and coatings, and in the formulation of dyes and pigments.[3][4]

Experimental Protocols

Synthesis of Erlotinib via Nucleophilic Aromatic Substitution

The synthesis of Erlotinib from 3-ethynylaniline is a well-documented process. The following protocol is a representative example of a key step in this synthesis.

Reaction: Coupling of 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline with 3-ethynylaniline.

Materials:

-

4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline

-

3-ethynylaniline

-

Isopropyl alcohol (IPA)

-

Ethyl acetate

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline (1 equivalent) in a solvent mixture of isopropyl alcohol, ethyl acetate, and dichloromethane.[11]

-

Add 3-ethynylaniline (approximately 1.2 equivalents) to the solution at room temperature (25 °C).[11]

-

Heat the reaction mixture to reflux and maintain for 18 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).[11]

-

Upon completion, cool the reaction mixture to room temperature.[11]

-

Adjust the pH of the mixture to approximately 7 using a saturated aqueous solution of sodium bicarbonate.[11]

-

Extract the product into an organic solvent such as ethyl acetate (3 portions).[11]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[11]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.[11]

-

The crude Erlotinib can then be purified by column chromatography.[11]

Sonogashira Coupling Reaction

The Sonogashira coupling is a fundamental reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is frequently employed for derivatives of 3-ethynylaniline.

General Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a reaction flask with the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[12]

-

Add a suitable solvent (e.g., triethylamine or DMF) via syringe.[2][12]

-

Add 3-ethynylaniline (1.1-1.5 equivalents) to the stirred mixture.

-

The reaction can often be carried out at room temperature but may require heating depending on the reactivity of the halide.[13]

-

Monitor the reaction until the starting material is consumed.

-

Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous wash and extraction with an organic solvent.

-

The final product is then purified using standard techniques like column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key transformation in the synthesis of Erlotinib involving 3-ethynylaniline.

Caption: Synthesis of Erlotinib from 3-ethynylaniline.

References

- 1. WO2011076813A1 - Preparation process of erlotinib - Google Patents [patents.google.com]

- 2. scirp.org [scirp.org]

- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scribd.com [scribd.com]

- 7. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Ethynylaniline | 54060-30-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]

- 12. scispace.com [scispace.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethynylaniline, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through a two-step process: a Sonogashira cross-coupling reaction between a 3-haloaniline (iodide or bromide) and a protected acetylene source, followed by the deprotection of the resulting intermediate. This guide offers optimized reaction conditions, purification methods, and quantitative data to facilitate the successful and efficient synthesis of 3-ethynylaniline in a laboratory setting.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is widely employed in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The synthesis of 3-ethynylaniline is a prime example of the utility of the Sonogashira coupling, providing a key intermediate for the introduction of an ethynyl group onto an aniline scaffold.

The overall synthetic strategy involves two key steps:

-

Sonogashira Coupling: Reaction of a 3-haloaniline (typically 3-iodoaniline or 3-bromoaniline) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA). The use of a protecting group on the alkyne prevents self-coupling (Glaser coupling) and other side reactions.[3]

-

Deprotection: Removal of the silyl protecting group from the resulting 3-((trimethylsilyl)ethynyl)aniline to yield the final product, 3-ethynylaniline.

Data Presentation

The following table summarizes typical reaction conditions for the Sonogashira coupling step, compiled from various literature sources. The choice of aryl halide, catalyst, ligand, base, and solvent can significantly impact the reaction yield and time.

| Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Iodoaniline | PdCl₂(PPh₃)₂ (2-5) | CuI (1-5) | PPh₃ | Triethylamine (TEA) | THF or DMF | 25-80 | 2-24 | 80-95[4] |

| 3-Bromoaniline | Pd(PPh₃)₄ (5) | CuI (10) | PPh₃ | Triethylamine (TEA) | DMF | 80-100 | 12-30 | 60-85 |

| N-acetyl-3-bromoaniline | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | PPh₃ | Triethylamine (TEA) | DMF | 80 | 30 | High[1] |

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and inert atmosphere techniques. The conditions provided are a general guideline and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Synthesis of 3-((trimethylsilyl)ethynyl)aniline via Sonogashira Coupling

This protocol describes the coupling of 3-iodoaniline with trimethylsilylacetylene. 3-Iodoaniline is generally more reactive than 3-bromoaniline, often leading to higher yields and milder reaction conditions.

Materials:

-

3-Iodoaniline

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.05 eq).

-

Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF to the flask. The volume of the solvent should be sufficient to dissolve the reagents (typically a 0.1 to 0.5 M solution with respect to the 3-iodoaniline).

-

Stir the mixture at room temperature for 15-30 minutes to ensure dissolution and catalyst activation.

-

Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the organic filtrates and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-((trimethylsilyl)ethynyl)aniline.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline

This protocol describes the removal of the trimethylsilyl (TMS) protecting group to yield 3-ethynylaniline.

Method A: Using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

Crude or purified 3-((trimethylsilyl)ethynyl)aniline

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water and Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in THF in a round-bottom flask.

-

Add a solution of TBAF in THF (1.1-1.5 eq) dropwise to the stirred solution at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-ethynylaniline can be further purified by flash column chromatography.

Method B: Using Potassium Carbonate in Methanol

This method is a milder alternative to TBAF for the deprotection step.[5]

Materials:

-

Crude or purified 3-((trimethylsilyl)ethynyl)aniline

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane or Ethyl acetate

-

Water

Procedure:

-

Dissolve the 3-((trimethylsilyl)ethynyl)aniline in methanol.

-

Add an excess of potassium carbonate to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC (typically takes 2-16 hours).

-

Once the reaction is complete, filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer and concentrate to yield the crude 3-ethynylaniline.

-

Purify by flash column chromatography if necessary.

Purification by Flash Column Chromatography

General Guidelines:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by TLC analysis of the crude product. For anilines, which are basic, peak tailing can be an issue. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the eluent system.[6]

-

Loading: The crude product can be loaded onto the column either as a concentrated solution in a minimal amount of the eluent or by adsorbing it onto a small amount of silica gel (dry loading).

-

Elution: The column is eluted with the chosen solvent system, and fractions are collected and analyzed by TLC to identify those containing the pure product.

Mandatory Visualizations

Caption: Workflow for the synthesis of 3-ethynylaniline.

Caption: Simplified Sonogashira catalytic cycles.

References

- 1. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification [chem.rochester.edu]

Application Notes and Protocols for the Reduction of 3-Ethynylnitrobenzene to 3-Ethynylaniline

Abstract

These application notes provide detailed protocols for the chemoselective reduction of 3-ethynylnitrobenzene to 3-ethynylaniline, a critical transformation for the synthesis of various pharmaceutical and materials science intermediates.[1][2][3][4] The primary challenge in this synthesis is the selective reduction of the nitro group while preserving the terminal alkyne functionality. This document outlines three effective methods to achieve this transformation: a robust and cost-effective reduction using iron powder, a classical approach with tin(II) chloride, and a modern photocatalytic method employing a V₂O₅/TiO₂ catalyst. Detailed experimental procedures, quantitative data summaries, and a generalized experimental workflow are presented to aid researchers in the successful execution of this synthesis.

Introduction

3-Ethynylaniline is a valuable building block in organic synthesis, notably as a key intermediate in the preparation of the anti-cancer drug Erlotinib.[1][3] It is also utilized in the synthesis of advanced polymers and other complex organic molecules.[1][2][3][4] The most common route to 3-ethynylaniline is through the reduction of 3-ethynylnitrobenzene.[2][3][4] The critical aspect of this reaction is the chemoselectivity, as the alkyne group is susceptible to reduction under harsh hydrogenation conditions. The protocols described herein are selected for their high selectivity, good to excellent yields, and applicability in a standard research laboratory setting.

Data Presentation

Reactant and Product Properties

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 3-Ethynylnitrobenzene |  | C₈H₅NO₂ | 147.13 | Not specified |

| 3-Ethynylaniline |  | C₈H₇N | 117.15 | Clear yellowish to brown liquid |

Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 3-Ethynylnitrobenzene | 8.30 (t, J=1.8 Hz, 1H), 8.21 (d, J=8.3 Hz, 1H), 7.77 (d, J=7.7 Hz, 1H), 7.54 (t, J=8.1 Hz, 1H), 3.24 (s, 1H) | Not available in search results. Expected peaks: ~148 (C-NO₂), 135-123 (aromatic C), ~83 (alkyne C), ~77 (alkyne C-H). | Expected peaks: ~3300 (≡C-H), ~2100 (C≡C), ~1530 & 1350 (NO₂) |

| 3-Ethynylaniline | 7.16 (t, J=8 Hz, 1H), 6.75 (d, J=7.5 Hz, 1H), 6.69 (s, 1H), 6.62 (d, J=7.5 Hz, 1H), 4.59 (br s, 2H, -NH₂) | 146.5, 142.1, 129.4, 117.0, 114.3, 113.5, 65.3 | Expected peaks: ~3400 & 3300 (N-H), ~3300 (≡C-H), ~2100 (C≡C), ~1620 (N-H bend) |

Note: NMR data for 3-ethynylaniline is from a similar aromatic amine and may vary slightly.

Experimental Protocols

Protocol 1: Reduction using Activated Iron Powder

This method is highly effective, uses inexpensive reagents, and demonstrates high functional group tolerance.

Materials:

-

3-Ethynylnitrobenzene

-

Iron powder (<10 μm)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Isopropyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add ethanol (e.g., 80 mL for a 50 mmol scale reaction).

-

With efficient stirring, add iron powder (5 equivalents) in portions.

-

Slowly add concentrated HCl (0.5 equivalents). An exotherm may be observed.

-

Heat the mixture to 55-65 °C.

-

Add 3-ethynylnitrobenzene (1 equivalent) in portions, maintaining the internal temperature between 65-80 °C.

-

Stir the reaction mixture at 55-65 °C for 1-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to 40 °C and add ethanol (e.g., 100 mL) followed by Celite (e.g., 20 g).

-

Filter the mixture through a pad of Celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add isopropyl acetate and saturated NaHCO₃ solution.

-

Stir the biphasic mixture, then separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield crude 3-ethynylaniline.

-

Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Reduction using Tin(II) Chloride

This is a classical and mild method for the reduction of aromatic nitro compounds.

Materials:

-

3-Ethynylnitrobenzene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

2M Potassium hydroxide (KOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-ethynylnitrobenzene (1 equivalent) in ethanol in a round-bottomed flask.

-

Add SnCl₂·2H₂O (4-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 30 °C). Ultrasonic irradiation can be used to accelerate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and 2M KOH solution to precipitate tin salts.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine and water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography (e.g., 20% ethyl acetate in hexanes).

Protocol 3: Photocatalytic Reduction using V₂O₅/TiO₂

This protocol offers a green and sustainable approach using a heterogeneous catalyst under visible light.

Materials:

-

3-Ethynylnitrobenzene

-

V₂O₅/TiO₂ catalyst

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Blue LED light source (e.g., 9W)

Procedure:

-

In a suitable reaction vessel, suspend the V₂O₅/TiO₂ catalyst in ethanol.

-

Add 3-ethynylnitrobenzene (1 equivalent) and hydrazine hydrate as the reductant.

-

Irradiate the mixture with a blue LED light source at ambient temperature.

-

Stir the reaction and monitor its progress by TLC.

-

Upon completion, filter to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be further purified by column chromatography.

Mandatory Visualization

General Experimental Workflow

Caption: Generalized workflow for the synthesis and purification of 3-ethynylaniline.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific scales and equipment.

References

Applications of 3-Ethynylaniline in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethynylaniline is a versatile building block in medicinal chemistry, prized for its reactive ethynyl group and the synthetic handles offered by the aniline moiety. Its rigid, linear alkyne functionality is particularly valuable for probing the active sites of enzymes, such as kinases, by providing a vector for deep pocket penetration and specific interactions. The terminal alkyne and the amino group are amenable to a variety of coupling reactions, most notably the Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions enable the efficient and modular construction of complex molecular architectures, making 3-ethynylaniline a key intermediate in the synthesis of numerous targeted therapeutics, particularly in oncology.

This document provides detailed application notes and experimental protocols for the use of 3-ethynylaniline in the synthesis of prominent kinase inhibitors and other bioactive molecules.

Application Note 1: Synthesis of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)

3-Ethynylaniline is a critical component in the synthesis of several EGFR tyrosine kinase inhibitors, a class of drugs that have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other solid tumors. The ethynyl group of 3-ethynylaniline often serves as a key pharmacophoric element, extending into a hydrophobic pocket of the ATP-binding site of the EGFR kinase domain.

Erlotinib Synthesis

Erlotinib is a reversible EGFR TKI used in the treatment of NSCLC and pancreatic cancer. The synthesis involves a nucleophilic aromatic substitution reaction between 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline.

Experimental Protocol: Synthesis of Erlotinib

This protocol is adapted from a modified synthesis of erlotinib hydrochloride.

-

Materials:

-

4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

-

3-Ethynylaniline

-

Isopropanol

-

Ice water

-

-

Procedure:

-

To a suspension of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (3.0 g, 0.01 mol) in isopropanol (50 mL), add 3-ethynylaniline (1.2 g, 0.01 mol).

-

Stir the mixture at 85°C for 6 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Stir the aqueous mixture for 30 minutes to precipitate the product.

-

Collect the solid by filtration and wash it twice with isopropanol (30 mL).

-

Dry the solid to obtain Erlotinib.

-

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Solvent | Temperature | Time | Yield |

| 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Erlotinib | Isopropanol | 85°C | 6 h | ~53% |

Reaction Workflow for Erlotinib Synthesis

Caption: Workflow for the synthesis of Erlotinib.

Gefitinib Derivative Synthesis via Click Chemistry

Gefitinib is another EGFR TKI used for the treatment of NSCLC. 3-Ethynylaniline can be incorporated into the gefitinib scaffold, and the terminal alkyne can be further functionalized using click chemistry to generate novel derivatives with potentially improved pharmacological properties. The following protocol describes the synthesis of a gefitinib intermediate from 3-ethynylaniline, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives.[1]

Experimental Protocol: Synthesis of N-(3-ethynylphenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (Gefitinib Intermediate)

-

Materials:

-

4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

-

3-Ethynylaniline (m-acetylenyl aniline)

-

Isopropanol

-

-

Procedure:

-

Prepare a suspension of 4-chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (1.5 g, 4.5 mmol) and 3-ethynylaniline (1.56 g, 13.4 mmol) in isopropanol (40 mL).

-

Stir the suspension at 100°C for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and isolate the product.

-